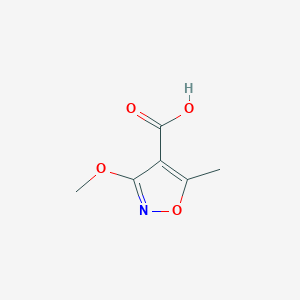

3-methoxy-5-methyl-1,2-oxazole-4-carboxylic Acid

Description

Properties

IUPAC Name |

3-methoxy-5-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-3-4(6(8)9)5(10-2)7-11-3/h1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCUWCUQCVUKHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444270 | |

| Record name | 3-Methoxy-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16877-56-8 | |

| Record name | 3-Methoxy-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism:

-

Formation of Ethoxymethylene Intermediate : Ethylacetoacetate derivatives react with triethylorthoformate and acetic anhydride at 100–110°C to form ethoxymethylene intermediates.

-

Cyclization with Hydroxylamine : The intermediate undergoes nucleophilic attack by hydroxylamine, followed by cyclodehydration to yield the oxazole core.

Example Protocol :

-

Step 1 : React methyl 3-methoxyacetoacetate (1.0 equiv) with triethylorthoformate (1.2 equiv) in acetic anhydride at 105°C for 6 hours.

-

Step 2 : Add hydroxylamine sulfate (1.5 equiv) in aqueous sodium acetate at 0°C, stir for 12 hours.

-

Step 3 : Hydrolyze the ester group using 6 M HCl to yield the carboxylic acid.

| Parameter | Value |

|---|---|

| Yield (crude) | 62–74% |

| Purity (HPLC) | >95% |

| Key Impurity | Ethyl 3-methoxyacetoacetate (≤3%) |

Triflylpyridinium-Mediated Oxazole Formation

A recent advancement involves DMAP-Tf (triflylpyridinium reagent) for direct oxazole synthesis from carboxylic acids. This method avoids pre-functionalized intermediates and enables late-stage diversification.

Procedure:

-

Activation : Treat 3-methoxy-5-methyl-4-carboxypropanoic acid (1.0 equiv) with DMAP-Tf (1.3 equiv) in dichloromethane.

-

Cyclization : Add methyl isocyanoacetate (1.2 equiv) at 40°C for 30 minutes.

-

Workup : Extract with DCM, purify via silica chromatography.

Advantages :

-

Functional group tolerance (halogens, esters).

-

Scalable to gram quantities (85% yield reported for analogous substrates).

Hydroxamic Acid Cyclization

Hydroxamic acids derived from β-ketoesters serve as precursors for oxazole rings. For example, 3-methoxy-5-methyl-4-(hydroxyamino)pent-2-enoic acid can undergo thermal cyclization.

Conditions :

Post-Functionalization of Preformed Oxazoles

While less common due to oxazole’s low reactivity, selective C–H functionalization can introduce substituents:

Methoxylation at C-3:

-

Use LiTMP (lithium tetramethylpiperidide) to deprotonate C-3, followed by quenching with methyl triflate.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Regiochemical Control | Key Limitation |

|---|---|---|---|---|

| Cornforth Cyclization | 62–74 | High | Moderate | Requires β-ketoester synthesis |

| DMAP-Tf Mediated | 70–85 | High | High | Cost of DMAP-Tf |

| Hydroxamic Acid | 68–72 | Moderate | Low | Limited substrate scope |

| Post-Functionalization | 30–45 | Low | Poor | Low regioselectivity |

Mechanistic Insights and Optimization

Regiochemical Challenges:

Chemical Reactions Analysis

Types of Reactions

3-methoxy-5-methyl-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the methoxy group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with ketone or aldehyde functionalities, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Antitumor Activity

Research indicates that 3-methoxy-5-methyl-1,2-oxazole-4-carboxylic acid exhibits significant antitumor properties . In vitro studies have demonstrated its effectiveness against several cancer cell lines, including human hepatoma and breast cancer cells. This suggests that the compound could serve as a promising candidate for developing new anticancer therapies.

Antimicrobial Properties

The compound has also shown antimicrobial activity against various bacterial and fungal strains. Studies reveal that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential agent for treating infections caused by resistant strains .

Synthesis of Novel Compounds

This compound can be utilized as a building block in organic synthesis. Its unique structure allows for the creation of diverse heterocyclic compounds, which are essential in pharmaceutical development and materials science.

Chelating Agent

The compound acts as a chelating agent , capable of forming stable complexes with metal ions. This property is particularly useful in analytical chemistry for the detection and quantification of metal ions in various samples.

Fluorescent Probes

Due to its fluorescent properties, this compound can be employed as a fluorescent probe in biochemical assays. This application is vital for monitoring biological processes at the molecular level.

Safety and Toxicity Studies

Preliminary studies indicate that this compound exhibits low acute toxicity in animal models, such as rats and mice. However, comprehensive long-term toxicity studies are necessary to ascertain its safety profile for human use.

Limitations and Future Directions

Despite its promising applications, the compound faces limitations such as low solubility in non-polar solvents, which may hinder its use in certain formulations. Future research should focus on enhancing its solubility and exploring derivatives with improved biological activities and safety profiles. Collaborative efforts across disciplines will be essential to fully harness the potential of this compound in various fields.

Comparative Data Table

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Antitumor Activity | Hepatoma and breast cancer treatment | Significant inhibition observed |

| Antimicrobial Properties | Treatment of bacterial infections | Effective against resistant strains |

| Organic Synthesis | Building block for heterocyclic compounds | Essential for drug development |

| Analytical Chemistry | Chelating agent for metal ion detection | Useful in environmental monitoring |

| Biochemical Assays | Fluorescent probe | Enables real-time monitoring of biological processes |

Case Study 1: Antitumor Efficacy

In a study conducted on hepatoma cells, treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Effectiveness

Another study evaluated the antimicrobial properties of the compound against various pathogens, revealing that it outperformed traditional antibiotics against certain resistant bacterial strains.

Mechanism of Action

The mechanism of action of 3-methoxy-5-methyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The carboxylic acid group can also form ionic interactions with positively charged residues in proteins, affecting their activity.

Comparison with Similar Compounds

Structural and Molecular Characteristics

The table below summarizes key structural and molecular data for 3-methoxy-5-methyl-1,2-oxazole-4-carboxylic acid and related compounds:

*Calculated molecular weight based on theoretical formula; conflicting data in reports C₈H₄BrF₃O₂ (MW 269.02), which may indicate an error.

Physicochemical Properties

Melting Points :

Solubility and Reactivity :

Purity and Commercial Availability

- High-purity grades (>95%) are common for phenyl- and thiophene-substituted compounds .

Biological Activity

3-Methoxy-5-methyl-1,2-oxazole-4-carboxylic acid (CAS No. 16877-56-8) is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and analgesic properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features an oxazole ring structure that contributes to its chemical reactivity and biological activity. The molecular formula is C₆H₇NO₄, characterized by a methoxy group (-OCH₃) and a carboxylic acid group (-COOH) which play crucial roles in its interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The oxazole ring facilitates hydrogen bonding and π-π interactions with proteins, while the carboxylic acid group can engage in ionic interactions with positively charged residues in proteins. This dual functionality enhances its potential as a drug candidate.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it was found to inhibit biofilm formation by Staphylococcus aureus at concentrations as low as 250 µg/mL. The compound showed moderate activity against preformed biofilms as well .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. In vitro studies demonstrated that derivatives of oxazole compounds, including those related to this compound, displayed cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, one study reported IC₅₀ values in the micromolar range for related compounds .

| Compound | Cell Line | IC₅₀ Value (µM) |

|---|---|---|

| 3-Methoxy Derivative | MCF-7 | 0.65 |

| 3-Methoxy Derivative | HeLa | 2.41 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .

3. Analgesic Activity

The analgesic properties of 3-methoxy derivatives have also been investigated. In a study comparing synthesized isoxazole carboxamide derivatives, one derivative containing the methoxy group exhibited higher analgesic activity than tramadol in acetic acid-induced writhing assays . This suggests a potential pathway for developing non-opioid analgesics based on this compound.

Case Studies

Several case studies have highlighted the therapeutic potential of derivatives of this compound:

- Analgesic Efficacy : A study evaluated various isoxazole derivatives for their analgesic effects using both acetic acid-induced writhing and hot plate tests in mice. The derivative with the methoxy group showed significant analgesic effects at a dose of 6 mg/kg compared to standard treatments .

- Cytotoxicity Against Cancer Cells : Another study focused on the cytotoxic effects of oxazole derivatives against human leukemia cell lines. It was found that certain derivatives had lower GI₅₀ values than doxorubicin, indicating superior cytotoxic activity .

Q & A

Q. What analytical approaches quantify trace degradation products in stability studies?

- Methodological Answer :

- UHPLC-QTOF-MS : Provides high-resolution mass data for structural elucidation of degradation products.

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to simulate long-term stability. Compare results with HPLC profiles from to identify degradation pathways .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for similar oxazole derivatives?

- Methodological Answer :

- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to confirm melting points, as impurities can depress observed values.

- Crystallization Solvent Effects : Compare recrystallization solvents (e.g., ethanol vs. DMF) that may alter crystal packing, as seen in ’s structural reports .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.